molecular formula C8H14ClN5 B1667683 Atrazine CAS No. 1912-24-9

Atrazine

Cat. No.: B1667683
CAS No.: 1912-24-9
M. Wt: 215.68 g/mol
InChI Key: MXWJVTOOROXGIU-UHFFFAOYSA-N
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Description

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used triazine-class herbicide, particularly effective in pre- and post-emergent weed control in corn, sorghum, and sugarcane crops . Its global application has raised concerns due to its persistence in soil (half-life: 30–100 days) and water, with detectable residues in groundwater and surface water systems . This compound acts as a potent endocrine disruptor, interfering with hormone regulation in aquatic organisms and mammals, and has been linked to developmental toxicity in fish and amphibians . Degradation products, including deethylthis compound (DEA) and deisopropylthis compound (DIA), retain comparable toxicity to the parent compound, exacerbating environmental risks .

Preparation Methods

Atrazine is synthesized through a series of chemical reactions starting with cyanuric chloride. The synthetic route involves the following steps:

Industrial production of this compound typically involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Abiotic Degradation Pathways

Atrazine degrades via advanced oxidation processes (AOPs), photocatalysis, and electrochemical methods, influenced by pH, catalysts, and light conditions.

Advanced Oxidation Processes (AOPs)

MethodConditionsDegradation EfficiencyTimeSource
Photo-Fenton (Fe³⁺/visible light)pH 3, 30°C95%30 min
UV/H₂O₂pH 3, 5 mg/L H₂O₂98%60 min
Persulfate activation (nZVI@BC)pH 7, 25°C93.8%45 min
Sulfite activation (siderite)pH 6.5, 45°C>90%6 min
  • Mechanisms :

    • Hydroxyl Radical (·OH) Attack : Dominates in Fenton and UV/H₂O₂ systems, cleaving the triazine ring via dechlorination and dealkylation .

    • Sulfate Radical (SO₄⁻·) Oxidation : Generated in persulfate systems, targets ethyl/isopropyl side chains, forming deethylthis compound (DEA) and deisopropylthis compound (DIA) .

Photocatalysis

CatalystLight SourceDegradation EfficiencyTimeSource
TiO₂ nanoparticlesUV (250–570 nm)60%70 min
BiVO₄-Bi₂O₃ heterojunctionVisible light (Hg lamp)>90%30 min
CdS/BiOBr/Bi₂O₂CO₃Xenon lamp (400 nm cutoff)95%30 min
  • Key Steps :

    • Dechlorination : Loss of Cl⁻ forms hydroxythis compound .

    • Dealkylation : Sequential removal of ethyl/isopropyl groups via oxidation .

Biodegradation Pathways

Microbial degradation of this compound involves hydrolytic and oxidative enzymes, funneling metabolites into cyanuric acid for complete mineralization .

Enzymatic Steps

EnzymeFunctionOrganismMetaboliteSource
This compound chlorohydrolaseHydrolytic dechlorinationPseudomonas sp. ADPHydroxythis compound
AmidohydrolaseDeethylation/deisopropylationRhodococcus spp.DEA/DIA
Cyanuric acid amidohydrolaseRing cleavageClavibacter sp.Biuret → CO₂ + NH₃
  • Pathway :
    This compound → Hydroxythis compound → DEA/DIA → Cyanuric acid → Biuret → NH₃ + CO₂

Environmental Factors

  • pH : Neutral conditions favor hydrolytic dechlorination, while acidic conditions enhance oxidative pathways .

  • Soil Mobility : DEA is more mobile than this compound, increasing groundwater contamination risks .

Biochemical Interactions

This compound disrupts endocrine systems via covalent binding and receptor modulation.

Key Reactions

  • Estrogen Receptor Agonism : Binds G protein-coupled estrogen receptor 1 (GPER1), altering hormone synthesis .

  • Covalent Protein Binding : Reacts with cysteine residues in mammalian proteins, impairing enzymatic function .

  • Testosterone Suppression : Reduces plasma testosterone in vertebrates (e.g., 75% decline in Xenopus laevis) .

Degradation Byproducts and Toxicity

ByproductToxicity ProfileSource
DEA/DIALess herbicidal but persistent in soil
Cyanuric acidNon-toxic, readily mineralized
Chlorinated intermediatesMutagenic potential

Scientific Research Applications

Agricultural Applications

Atrazine is predominantly used in the following crops:

  • Maize (Corn) : this compound is essential for weed control in maize production, contributing to significant yield increases. Studies indicate that this compound can enhance corn yields by approximately 3-4% on average, with some reports suggesting increases up to 8% under optimal conditions .
  • Sorghum : The herbicide is also utilized in sorghum cultivation, where it can improve yields by as much as 20%, particularly due to the lack of alternative herbicides effective against sorghum weeds .
  • Sugarcane and Other Crops : this compound is applied to sugarcane and various other crops like soybeans and eucalypt plantations, demonstrating its versatility in weed management .

The overall usage of this compound in the United States was about 76 million pounds annually as of 2014, making it the second most widely used herbicide after glyphosate .

Ecological Benefits

This compound plays a significant role in sustainable farming practices:

  • Soil Erosion Reduction : The use of this compound facilitates conservation tillage practices, which are associated with a substantial reduction in soil erosion—estimated between 56 to 85 million tons annually. This reduction contributes to improved water quality by minimizing sediment runoff into waterways .
  • Carbon Emission Decrease : By enabling no-till farming, this compound helps reduce diesel fuel consumption for tillage, leading to lower carbon dioxide emissions—estimated between 180,000 to 280,000 metric tons per year .
  • Economic Impact : The economic benefits attributed to this compound usage in corn and sorghum production are estimated between $4.3 billion and $6.28 billion annually due to lower prices for agricultural products like meat and dairy .

Health and Environmental Concerns

Despite its agricultural advantages, this compound has been linked to various health and environmental issues:

  • Endocrine Disruption : Research has shown that this compound acts as an endocrine disruptor. Studies indicate that exposure can lead to significant hormonal changes in both male and female animals, including reduced testosterone levels and feminization effects in amphibians . For example, male frogs exposed to this compound exhibited complete feminization and chemical castration .
  • Metabolic Effects : In rodent studies, this compound exposure has been associated with weight gain, insulin resistance, and altered metabolic rates even without changes in food intake or activity levels . Long-term exposure has also led to changes in liver function and reproductive health indicators .
  • Aquatic Toxicity : this compound has been shown to have detrimental effects on aquatic life. For instance, fish exposed to this compound exhibited reduced sperm production and altered reproductive behaviors .

Endocrine Disruption in Amphibians

A study published in Environmental Health Perspectives highlighted the effects of this compound on amphibian populations. Researchers found that male frogs exposed to this compound not only experienced hormonal disruptions but also displayed physical changes indicative of feminization. These findings raise concerns about the impact of this compound on biodiversity and ecosystem balance.

Rodent Studies on Metabolic Health

Research conducted at the University of Melbourne demonstrated that rats drinking water contaminated with this compound developed insulin resistance after prolonged exposure. This study underscores the potential implications for human health regarding dietary exposure through contaminated water sources .

Economic Analysis of this compound Use

A comprehensive economic analysis indicated that without this compound, U.S. farmers would face increased costs due to higher weed management expenses and reduced crop yields. The analysis estimated that the absence of this compound could lead to a significant increase in food prices across various sectors.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural and Functional Similarities

Atrazine belongs to the chlorotriazine subgroup, sharing a 1,3,5-triazine core with derivatives like simazine , propazine , and ametryn (Figure 1). Structural variations occur in side-chain substituents:

  • This compound: Chloro, ethylamino, and isopropylamino groups.
  • Simazine: Chloro, ethylamino, and ethylamino groups.
  • Propazine: Chloro, isopropylamino, and isopropylamino groups.

These differences influence reactivity and environmental behavior. For instance, antibodies targeting this compound exhibit 90% cross-reactivity with simazine due to shared ethylamino groups but <15% reactivity with carbamates (e.g., carbaryl) or phenoxy herbicides (e.g., 2,4-D) .

Toxicity Profiles

Comparative toxicity data (Table 1) highlight variability in acute effects:

Compound EC₅₀ (mg/L, Daphnia magna) Relative Reactivity to this compound Antibody (%)
This compound 39.87 100
Simazine 273.20 90
Propazine 226.80 <5
Ametryn 12.74 15
DEA 36.96 40
DIA 81.86 15

Sources:

Ametryn, despite structural similarity, is ~3× more toxic to Daphnia magna than this compound (EC₅₀: 12.74 vs. 39.87 mg/L) . DEA and DIA, key degradation products of this compound, retain significant toxicity (EC₅₀: 36.96–81.86 mg/L), whereas hydroxydeethyl this compound is non-toxic .

Environmental Persistence and Mobility

This compound’s adsorption in soil varies with organic matter and clay content (Kd: 1.5–3.5 L/kg), comparable to simazine but lower than hydrophobic triazines like propazine (Kd: 3.8–5.2 L/kg) . Its high water solubility (33 mg/L) facilitates leaching, with concentrations in agricultural runoff reaching 18.93 μg/L . In contrast, ametryn’s lower solubility reduces mobility but increases soil retention .

Degradation Pathways

Microbial degradation dominates this compound breakdown, yielding DEA and DIA, which persist in aquatic systems (half-life: 60–150 days) . Propazine and simazine follow similar pathways but produce less toxic metabolites (e.g., hydroxypropazine) .

Key Research Findings

  • Cross-Reactivity: Immunosensors for this compound detection show 90% cross-reactivity with simazine but negligible response to non-triazines like 2,4-D, underscoring structural specificity .
  • Ecological Impact : this compound disrupts aquatic ecosystems at concentrations >0.1 μg/L, altering fish behavior and amphibian development, whereas simazine requires higher thresholds (>10 μg/L) for similar effects .
  • Removal Technologies: Adsorption using biochar or Co/Zr@AC composites effectively removes this compound (efficiency: 85–92%) via micropore capture and hydrogen bonding, outperforming methods for propazine (efficiency: 70–78%) .

Biological Activity

Atrazine is a widely used herbicide primarily employed in agriculture for controlling broadleaf and grassy weeds, particularly in crops like corn and sorghum. Its biological activity has been extensively studied due to its implications for environmental health and human safety. This article delves into the biological effects of this compound, focusing on its metabolism, endocrine disruption, ecotoxicological impacts, and relevant case studies.

Metabolism and Metabolites

This compound undergoes complex metabolic processes in both plants and animals, leading to various metabolites. Key findings include:

  • Metabolite Identification : Studies have identified 8 to 12 metabolites of this compound, with deethylthis compound (DEA) and this compound mercapturate being among the most significant .
  • Absorption in Plants : this compound is absorbed by plant roots, forming hydroxylated metabolites that are not easily removed through washing .
  • Human and Animal Studies : Research indicates variability in the identification of primary metabolites across different species. For instance, some studies found DEA as the predominant metabolite in rats, while others identified this compound mercapturate as significant in humans .

Endocrine Disruption

This compound is classified as an endocrine-disrupting chemical (EDC), affecting hormonal systems in various organisms:

  • Reproductive Dysfunction : Exposure during critical developmental windows has been linked to reproductive alterations. For example, this compound exposure has resulted in hermaphroditism and demasculinization in amphibians like Xenopus laevis at very low concentrations (0.1 to 2.5 ppb) .
  • Gene Expression Changes : A study demonstrated that this compound exposure altered the expression of genes involved in endocrine function, including increased levels of aromatase (CYP19A1), which catalyzes testosterone conversion to estradiol .
  • Behavioral Effects : this compound exposure has been associated with reduced mating success and altered sexual behavior in amphibians due to hormonal disruptions .

Ecotoxicological Impacts

This compound’s effects extend beyond direct toxicity to include sublethal impacts on aquatic organisms:

  • Amphibians and Fish : Meta-analyses reveal that this compound can elevate activity levels in amphibians and fish while reducing antipredator behaviors. It also affects metamorphosis timing, often resulting in smaller sizes at metamorphosis .
  • Immune Function : this compound exposure has been linked to significant reductions in immune function endpoints across various studies, indicating potential long-term health impacts on populations exposed to this herbicide .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cancer Incidence Among Pesticide Applicators :
    • A cohort study involving 36,357 pesticide applicators found no consistent evidence linking this compound use to increased cancer risk. However, a statistically significant risk for thyroid cancer was observed among those with higher exposure levels .
  • Endocrine Disruption Case Study :
    • Research indicated that this compound affects reproductive health by altering the hypothalamic-pituitary-gonadal (HPG) axis function, leading to delayed puberty and altered estrous cycles in rodents exposed during critical periods of development .

Summary of Findings

The biological activity of this compound encompasses a range of effects from metabolic processes to significant ecological impacts. The following table summarizes key findings related to its biological activity:

Aspect Findings
Metabolites Identified 8-12 metabolites including DEA and this compound mercapturate
Endocrine Disruption Alters hormonal functions leading to reproductive dysfunctions such as hermaphroditism
Ecotoxicological Effects Elevated activity levels in amphibians; reduced immune function; altered metamorphosis timing
Cancer Risk Studies No consistent association with cancer; possible link to thyroid cancer at higher exposure levels

Q & A

Basic Research Questions

Q. What experimental designs are commonly employed to study atrazine adsorption and degradation in environmental matrices?

  • Researchers often use randomized block designs (RBD) for field studies to account for soil heterogeneity, with variables like soil pH, organic amendments (e.g., FYM, compost), and sampling intervals (e.g., 20 and 40 days after application) . For adsorption optimization, Doehlert designs are applied to evaluate factors such as adsorbent synthesis parameters (AgNO₃ concentration, temperature) and adsorption conditions (pH, ionic strength) . These designs allow efficient exploration of multi-variable interactions with fewer experimental runs.

Q. How do regulatory standards for this compound in drinking water align with current evidence on endocrine disruption?

  • The U.S. EPA regulates this compound at 3 ppb in drinking water, citing insufficient evidence for harm at this level. However, studies on zebrafish and amphibians demonstrate endocrine-disrupting effects (e.g., demasculinization in frogs) at environmentally relevant concentrations, highlighting tensions between regulatory thresholds and ecotoxicological data . Researchers must reconcile these findings through dose-response analyses and mechanistic studies on hormonal pathways.

Q. What methodologies are used to assess this compound persistence in agricultural soils?

  • Soil studies often measure this compound content at critical intervals (e.g., 20 and 40 days post-application) using chromatographic techniques. Organic amendments like compost enhance degradation via microbial activity and adsorption, reducing residual this compound by 30–50% compared to controls. Statistical validation through ANOVA and Tukey’s tests confirms treatment efficacy .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound adsorption parameters in engineered materials?

  • RSM, coupled with central composite designs (CCD) , models interactions between variables (e.g., adsorbent dosage, pH, temperature) to maximize this compound uptake. For example, MgO/Fe₃O₄ composites achieve optimal adsorption at pH 6–7 and 25–35°C, validated through second-order polynomial equations and ANOVA (R² > 0.95) . This approach reduces experimental redundancy and identifies nonlinear relationships.

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)
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InChI Key

MXWJVTOOROXGIU-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
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Molecular Formula

C8H14ClN5
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DSSTOX Substance ID

DTXSID9020112
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Molecular Weight

215.68 g/mol
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Physical Description

Atrazine is a white crystalline solid. Melting point 173-175 °C. Sinks in water. A selective herbicide used for season-long weed control in a variety of crops., Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless or white, odorless, crystalline powder., Colorless or white, odorless, crystalline powder. [herbicide]
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Boiling Point

Decomposes (NIOSH, 2023), 205 °C/101 kPa, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 33.0 mg/L at 25 °C, In water, 34.7 mg/L at 26 °C, 183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane, 0.0347 mg/mL at 26 °C, Solubility in water, g/100ml at 25 °C: (none), 0.003%
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Density

1.2 at 68 °F (est) (USCG, 1999) - Denser than water; will sink, 1.23 g/cu cm at 22 °C, Relative density (water = 1): 1.2, 1.19
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Vapor Pressure

3e-07 mmHg at 68 °F (NTP, 1992), 0.0000003 [mmHg], 2.89X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.0000003 mmHg
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Color/Form

Colorless powder, Colorless or white, crystalline powder

CAS No.

1912-24-9
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Melting Point

347 to 351 °F (NTP, 1992), 177.0 °C, 173 °C, 173-177 °C, 340 °F
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Synthesis routes and methods I

Procedure details

In stage (b) the 2,4-dichloro-6-isopropylamino-s-triazine obtained in stage (a), ethylamine and sodium hydroxide, are reacted to produce 2-chloro-4-ethylamino-6-isopropylamino-s-triazine according to the scheme: ##STR4##
Quantity
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Synthesis routes and methods II

Procedure details

This test is carried out as in Example 3, feeding to the inlet end of the reactor 1317 Kg/hour of a solution containing 14% by weight of cyanuric chloride in acetone and 492 Kg/hour of an aqueous solution containing 12% by weight of isopropylamine and 8.12% by weight of sodium hydroxide. The inlet temperature of stage (a) is 18° C. and the outlet temperature is 55° C. Stage (b) is carried out under isothermal conditions with a temperature of 55° C. and for this purpose the corresponding part of the reactor is provided with heat exchange means. To the input of stage (b) there is fed 375 Kg/hour of an aqueous solution containing 12% by weight of monoethylamine and 10.64% by weight of sodium hydroxide. The reaction products are recovered at the outlet end of the reactor. The conversion of cyanuric chloride is 99% and the 2-chloro-4-ethylamino-6-isopropylamino-s-triazine thus obtained has a purity of 99%.
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Synthesis routes and methods III

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
Quantity
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[Compound]
Name
aqueous solution
Quantity
915 g
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0 (± 1) mol
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solvent
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Quantity
10.15 mol
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[Compound]
Name
aqueous solution
Quantity
1353 g
Type
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Quantity
10.15 mol
Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
Reactant of Route 3
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